molecular formula C11H21NO4 B12308098 tert-butyl N-(3,4-dihydroxycyclohexyl)carbamate

tert-butyl N-(3,4-dihydroxycyclohexyl)carbamate

Cat. No.: B12308098
M. Wt: 231.29 g/mol
InChI Key: QLRJVNYCDQTYOU-UHFFFAOYSA-N
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Description

tert-Butyl N-(3,4-dihydroxycyclohexyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a cyclohexyl ring with two hydroxyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3,4-dihydroxycyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexanone derivative. One common method is the reaction of tert-butyl carbamate with 3,4-dihydroxycyclohexanone in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, such as room temperature, and may require a solvent like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3,4-dihydroxycyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the cyclohexyl ring can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxyl groups can yield cyclohexanone derivatives or cyclohexane carboxylic acids.

    Reduction: Reduction of the carbamate group can produce cyclohexylamines.

    Substitution: Substitution reactions can result in the formation of cyclohexyl ethers or esters.

Scientific Research Applications

tert-Butyl N-(3,4-dihydroxycyclohexyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-(3,4-dihydroxycyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups on the cyclohexyl ring can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. The carbamate group can also interact with nucleophilic residues in proteins, leading to covalent modification and inhibition.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Similar structure but with a single hydroxyl group at the 4 position.

    tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains a propyl chain with two hydroxyl groups.

    tert-Butyl N-hydroxycarbamate: Lacks the cyclohexyl ring and has a simpler structure.

Uniqueness

tert-Butyl N-(3,4-dihydroxycyclohexyl)carbamate is unique due to the presence of two hydroxyl groups on the cyclohexyl ring, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for use in synthetic chemistry and potential biological applications.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl N-(3,4-dihydroxycyclohexyl)carbamate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-7-4-5-8(13)9(14)6-7/h7-9,13-14H,4-6H2,1-3H3,(H,12,15)

InChI Key

QLRJVNYCDQTYOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C(C1)O)O

Origin of Product

United States

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